molecular formula C12H17NO B13276108 (1S,3R)-2,2-Dimethyl-3-phenoxycyclobutan-1-amine

(1S,3R)-2,2-Dimethyl-3-phenoxycyclobutan-1-amine

Cat. No.: B13276108
M. Wt: 191.27 g/mol
InChI Key: MPQNMQSVECORGG-WDEREUQCSA-N
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Description

(1S,3R)-2,2-Dimethyl-3-phenoxycyclobutan-1-amine is a chiral compound with a unique cyclobutane ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3R)-2,2-Dimethyl-3-phenoxycyclobutan-1-amine typically involves the cyclization of appropriate precursors under controlled conditions. One efficient method involves the use of L-aspartic acid as a starting material, which undergoes a series of reactions to form the desired cyclobutane ring . The reaction conditions often include the use of specific catalysts and solvents to ensure high yield and enantioselectivity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed.

Chemical Reactions Analysis

Types of Reactions

(1S,3R)-2,2-Dimethyl-3-phenoxycyclobutan-1-amine can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.

    Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.

    Substitution: This involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction could produce amines or hydrocarbons.

Scientific Research Applications

(1S,3R)-2,2-Dimethyl-3-phenoxycyclobutan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of (1S,3R)-2,2-Dimethyl-3-phenoxycyclobutan-1-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact pathways and targets depend on the specific application and the compound’s structure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,3R)-2,2-Dimethyl-3-phenoxycyclobutan-1-amine is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

(1S,3R)-2,2-dimethyl-3-phenoxycyclobutan-1-amine

InChI

InChI=1S/C12H17NO/c1-12(2)10(13)8-11(12)14-9-6-4-3-5-7-9/h3-7,10-11H,8,13H2,1-2H3/t10-,11+/m0/s1

InChI Key

MPQNMQSVECORGG-WDEREUQCSA-N

Isomeric SMILES

CC1([C@H](C[C@H]1OC2=CC=CC=C2)N)C

Canonical SMILES

CC1(C(CC1OC2=CC=CC=C2)N)C

Origin of Product

United States

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